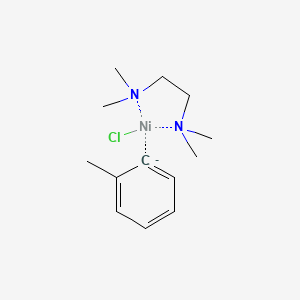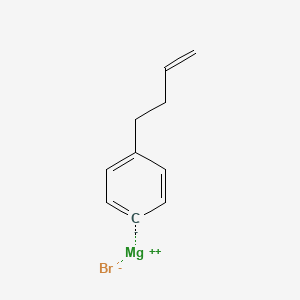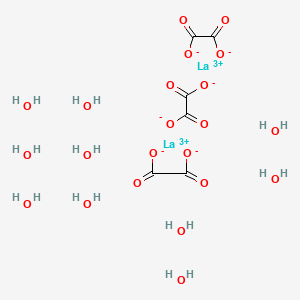
Lanthanum(III) oxalate decahydrate
描述
Lanthanum(III) oxalate decahydrate is a chemical compound with the formula La₂(C₂O₄)₃·10H₂O. It forms colorless crystals that are poorly soluble in water. This compound is part of the lanthanide series and is known for its high insolubility in acidic solutions, making it useful in various applications .
作用机制
Target of Action
Lanthanum(III) oxalate decahydrate, also known as this compound, REacton®, 99.99% (REO), primarily targets the formation of complex structures. The compound’s structure is composed of two-dimensional networks of edge-sharing 1:5:3 coordination polyhedra . Each La(III) atom is surrounded by three η4 chelating oxalate groups and three aqua ligands .
Mode of Action
The interaction of this compound with its targets results in the formation of a complex structure. The La(III) atoms are surrounded by three η4 chelating oxalate groups and three aqua ligands, with La-O distances in the range 2.518(4)–2.622(4) Å . This interaction leads to the formation of a two-dimensional network of edge-sharing 1:5:3 coordination polyhedra .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of single crystal niobium phosphide via a la-nb-p-o complex intermediate .
Pharmacokinetics
It is known that the compound forms colorless crystals that are poorly soluble in water . This could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of a complex structure composed of two-dimensional networks of edge-sharing 1:5:3 coordination polyhedra . This structure is crucial in the synthesis of single crystal niobium phosphide .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound forms various crystallohydrates La2(C2O4)3•nH2O, where n = 1, 2, 3, 7, and 10 . These crystallohydrates decompose when heated , indicating that temperature can significantly influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum(III) oxalate decahydrate can be synthesized by reacting soluble lanthanum nitrate with an excess of oxalic acid. The reaction proceeds as follows:
2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3
Alternatively, lanthanum chloride can be used in place of lanthanum nitrate:
2LaCl3+3H2C2O4→La2(C2O4)3+6HCl
Industrial Production Methods: In industrial settings, this compound is typically produced by slowly cooling hot, saturated solutions of lanthanum oxides in a mixture of sulfuric and oxalic acids. This method yields high-quality crystalline products .
化学反应分析
Types of Reactions: Lanthanum(III) oxalate decahydrate primarily undergoes thermal decomposition. When heated, it decomposes to form lanthanum oxide, carbon monoxide, and carbon dioxide. The decomposition process involves multiple steps, including both exothermic and endothermic reactions .
Common Reagents and Conditions:
Thermal Decomposition: Heating in air or an inert atmosphere.
Reagents: Oxalic acid, sulfuric acid, lanthanum nitrate, lanthanum chloride.
Major Products:
- Lanthanum Oxide (La₂O₃)
- Carbon Monoxide (CO)
- Carbon Dioxide (CO₂)
科学研究应用
Lanthanum(III) oxalate decahydrate has several applications in scientific research and industry:
- Specialty Glass and Ceramics: Used to improve the properties of glass and ceramics.
- Phosphors: Utilized in the production of phosphors for lighting and display technologies.
- Water Treatment: Acts as a catalyst in water treatment processes.
- Catalysts: Employed in petroleum cracking catalysts and other chemical processes .
相似化合物的比较
Lanthanum(III) oxalate decahydrate can be compared with other lanthanide oxalates, such as:
- Cerium(III) oxalate
- Praseodymium(III) oxalate
- Neodymium(III) oxalate
- Samarium(III) oxalate
Uniqueness: this compound is unique due to its high hydration number (10 water molecules) and its specific crystal structure, which provides distinct physicochemical properties compared to other lanthanide oxalates .
属性
IUPAC Name |
lanthanum(3+);oxalate;decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNLKGJGHXGON-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[La+3].[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20La2O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014648 | |
| Record name | Dilanthanum trioxalate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
La oxalate (9 H2O): White powder; Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Lanthanum oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
537-03-1, 102482-28-0 | |
| Record name | Lanthanum, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilanthanum trioxalate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri[oxalato(2-)]dilanthanum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


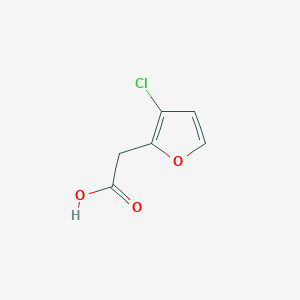
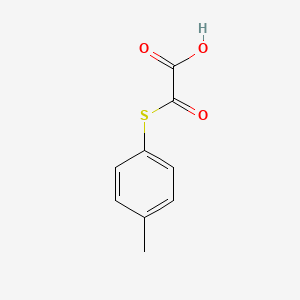

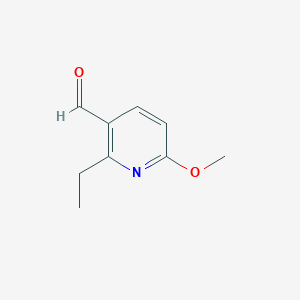

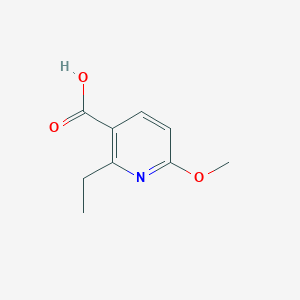


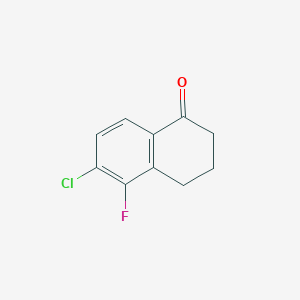

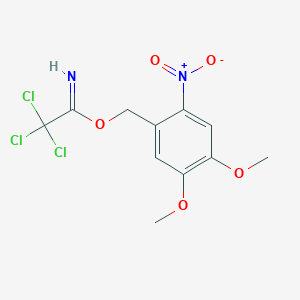
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)
